N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine
Description
Properties
CAS No. |
591733-86-7 |
|---|---|
Molecular Formula |
C22H41N3O6 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H41N3O6/c1-10-14(6)17(19(27)24-16(13(4)5)20(28)29)25-18(26)15(11-12(2)3)23-21(30)31-22(7,8)9/h12-17H,10-11H2,1-9H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
UIOIKIGWDSZGNB-QAETUUGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine typically involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is introduced to protect the amine groups of the amino acids. The synthesis can be carried out using various coupling reagents such as di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide . The reaction conditions often include the use of solvents like tetrahydrofuran or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, and acetonitrile.
Major Products Formed
Deprotection: The primary product is the free amine, which can further react to form peptides or other derivatives.
Coupling: Formation of longer peptide chains or complex peptide structures.
Scientific Research Applications
Peptide Synthesis
Overview:
The Boc (tert-butoxycarbonyl) protecting group is extensively used in solid-phase peptide synthesis (SPPS). The primary advantage of using N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine lies in its ability to protect amino acids during peptide assembly, enabling selective reactions at the amino and carboxy terminal ends.
Key Benefits:
- Stability : The Boc group provides stability during the synthesis process, facilitating the formation of complex peptides.
- Selective Deprotection : It allows for selective removal under mild acid conditions (e.g., trifluoroacetic acid), which is crucial for maintaining the integrity of sensitive side chains.
Drug Development
Overview:
this compound has been investigated for its potential in drug formulation and delivery systems. Its role as a prodrug can enhance the bioavailability of therapeutic agents.
Case Studies:
- Prodrug Approaches : Research indicates that dipeptides like this compound can improve the solubility and permeability of drugs, such as corticosteroids, thereby enhancing their therapeutic efficacy .
- Targeted Delivery : The compound's structure allows for modifications that can target specific tissues or cells, increasing the effectiveness of treatments while reducing side effects .
Biochemical Research
Overview:
In biochemical studies, this compound serves as a substrate or inhibitor for various enzymes involved in protein synthesis and metabolism.
Applications:
- Enzyme Interaction Studies : Studies have shown that this compound can interact with aminoacyl-tRNA synthetases, influencing the accuracy of protein translation .
- Metabolic Pathway Analysis : The compound aids in understanding metabolic pathways involving branched-chain amino acids (BCAAs), contributing to insights into disorders related to amino acid metabolism .
Data Tables
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine primarily involves its role as a protected intermediate in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionalities, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions to form peptides or other derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Boc-Protected Dipeptides and Amino Acid Derivatives
Boc-Leu-Ile-Val shares structural and functional similarities with Boc-protected dipeptides and single amino acid derivatives. Key examples include:
Table 1: Key Properties of Boc-Protected Analogs
| Compound Name | Molecular Weight (g/mol) | CAS Number | Purity (%) | Key Applications |
|---|---|---|---|---|
| Boc-L-Isoleucine | 217.27 | 13139-16-7 | 98 | Peptide synthesis, drug design |
| Boc-L-Valine | 217.27 | 13734-41-3 | 95 | Intermediate in SPPS |
| Boc-Val-Val-OMe (dipeptide) | 330.42 | - | - | Crystallography studies |
| Boc-Leu-Ile-Val (tripeptide) | ~500.6 (estimated) | - | - | Drug delivery systems |
Notes:
- Boc-Val-Val-OMe (from ) exhibits a twisted parallel β-sheet structure in its crystal form, stabilized by intermolecular hydrogen bonds . The tripeptide Boc-Leu-Ile-Val likely adopts a more complex tertiary structure due to its additional residue, though crystallographic data is unavailable.
- Purity levels for Boc-protected single amino acids (e.g., Boc-L-Isoleucine, Boc-L-Valine) range from 95% to 98%, as cataloged in and .
Stability and Reactivity
- Boc Group Stability : The Boc group is acid-labile, enabling selective removal with trifluoroacetic acid (TFA). This property is shared across Boc-protected compounds, including Boc-Val-Val-OMe .
- Steric Effects : Bulky side chains in Boc-Leu-Ile-Val (e.g., isoleucine’s β-branching) may hinder coupling efficiency compared to linear analogs like Boc-Glycine .
Biological Activity
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine (Boc-Leu-Ile-Val) is a peptide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₀H₁₉N₃O₄
- Molecular Weight : 217.27 g/mol
- CAS Number : 13734-41-3
- Purity : >99.0%
- Physical State : Solid (white to almost white powder)
- Melting Point : 78.0 to 81.0 °C
- Solubility : Soluble in methanol
Boc-Leu-Ile-Val exhibits various biological activities that can be attributed to its structural characteristics as a peptide. The compound is known to influence several biological pathways:
- Integrin Interaction : As a peptide, Boc-Leu-Ile-Val may interact with integrins, which are crucial for cell adhesion and signaling. Integrins play significant roles in processes such as inflammation, immune response, and tissue repair .
- Cell Cycle Regulation : The compound has been studied for its potential effects on cell cycle progression and apoptosis, which are critical in cancer biology and therapeutic interventions .
- Neuronal Signaling : Research indicates that peptide derivatives can modulate neuronal signaling pathways, possibly impacting neurodegenerative diseases and cognitive functions .
Biological Activity Overview
The biological activities of Boc-Leu-Ile-Val can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against various pathogens, influencing immune responses. |
| Anti-inflammatory | Modulation of inflammatory pathways through integrin interactions. |
| Cytotoxicity | Induction of apoptosis in cancer cells via cell cycle regulation. |
| Neuroprotective | Possible protective effects on neuronal cells in neurodegenerative models. |
Study 1: Integrin Binding Affinity
In a study investigating the binding affinity of peptide inhibitors to integrins, Boc-Leu-Ile-Val demonstrated significant binding capabilities compared to other peptide sequences. The study employed a competitive binding assay revealing that Boc-Leu-Ile-Val had a dissociation constant (Kd) in the nanomolar range, indicating strong interaction with the target integrin .
Study 2: Anti-inflammatory Effects
A pharmacological study evaluated the anti-inflammatory properties of Boc-Leu-Ile-Val in a rat model of acute lung injury. The results showed that treatment with the peptide significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6 levels) compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases .
Study 3: Neuroprotective Properties
Research conducted on the neuroprotective effects of Boc-Leu-Ile-Val involved administering the peptide to models of Alzheimer’s disease. The findings indicated that the compound reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
